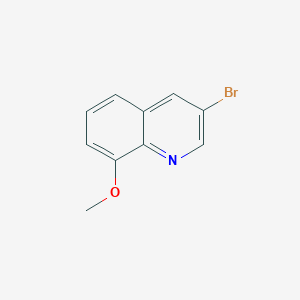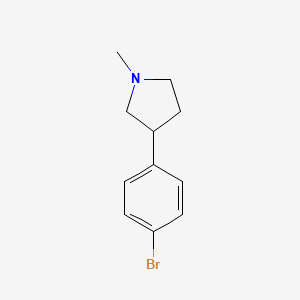
3-(4-Bromophenyl)-1-methylpyrrolidine
概要
説明
3-(4-Bromophenyl)-1-methylpyrrolidine (also known as 3-BP-1MP) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidine, a cyclic five-membered heterocyclic compound containing an nitrogen atom, and is an important building block in organic synthesis. 3-BP-1MP has been used in a variety of applications, including medicinal chemistry, drug design, and chemical biology. It is also used as an intermediate in the synthesis of other organic compounds, such as drugs and dyes.
科学的研究の応用
Antimicrobial Activity
3-(4-Bromophenyl)-1-methylpyrrolidine derivatives have shown potential in antimicrobial applications. For example, compounds synthesized from this chemical have demonstrated notable in vitro antifungal activities against several test fungi. Specifically, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione exhibited significant inhibitory activities against a broad spectrum of fungus, indicating its potential as a novel fungicide (Cvetković et al., 2019).
Anticonvulsant Activity
This compound derivatives have also been explored for their anticonvulsant properties. A study demonstrated that some compounds in this category exhibit considerable anticonvulsant activity with a lack of neurotoxicity. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester was found to be highly effective in the maximal electroshock seizure test in rats, showcasing its potential as an anticonvulsant agent (Unverferth et al., 1998).
Synthesis and Chemical Studies
The chemical has been utilized in various synthetic and chemical studies. For instance, its derivatives have been involved in studies related to ring expansion of certain chemical structures, offering insights into novel synthetic pathways for the production of related compounds (D’hooghe et al., 2009).
Antimycobacterial Agents
Derivatives of this compound have been synthesized for potential use as antimycobacterial agents. For example, dispiropyrrolidines synthesized using [3+2]-cycloaddition reactions demonstrated moderate to good activity against Mycobacterium tuberculosis (Wei et al., 2013).
作用機序
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which play crucial roles in the nervous system .
Mode of Action
Similar compounds have been shown to inhibit the activity of enzymes like ache, potentially affecting nerve signal transmission
Biochemical Pathways
Inhibition of ache, as seen with related compounds, can affect cholinergic signaling pathways, leading to changes in nerve signal transmission .
Result of Action
Inhibition of ache by related compounds can lead to changes in nerve signal transmission, potentially affecting behavior and movement .
生化学分析
Biochemical Properties
3-(4-Bromophenyl)-1-methylpyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine at synaptic junctions. This inhibition can cause various physiological effects, including altered nerve transmission and muscle contractions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of acetylcholinesterase, which in turn affects the levels of acetylcholine. Elevated acetylcholine levels can lead to enhanced cholinergic signaling, impacting gene expression and cellular metabolism . Additionally, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with acetylcholinesterase. The bromophenyl group of the compound interacts with the active site of the enzyme, inhibiting its catalytic activity . This inhibition prevents the breakdown of acetylcholine, resulting in increased neurotransmitter levels. Furthermore, the compound’s interaction with acetylcholinesterase can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in chronic alterations in cholinergic signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cholinergic signaling without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including neurotoxicity and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its biochemical function. The compound has been observed to localize in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity .
特性
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSYMRQRAOKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)



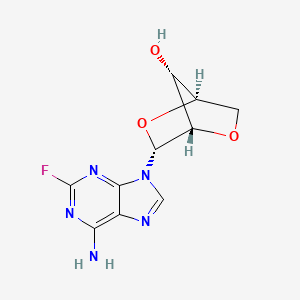

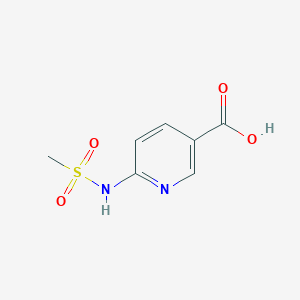
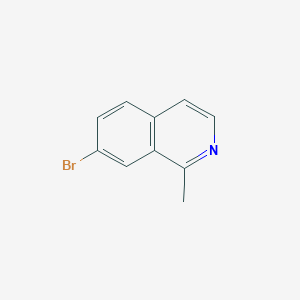

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)

